N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives Xanthene compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-ethoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biochemical and physiological effects, such as anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide: This compound also contains the ethoxyphenyl group and exhibits similar biological activities, including enzyme inhibition.
Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one: This compound has a similar molecular structure and is studied for its potential pharmacological applications.
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H19NO3/c1-2-25-20-14-8-5-11-17(20)23-22(24)21-15-9-3-6-12-18(15)26-19-13-7-4-10-16(19)21/h3-14,21H,2H2,1H3,(H,23,24) |
InChI Key |
YHNDBIHUJOXHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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